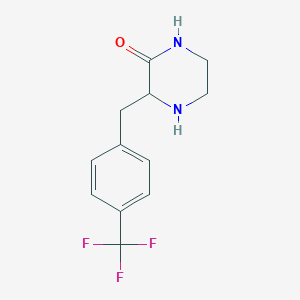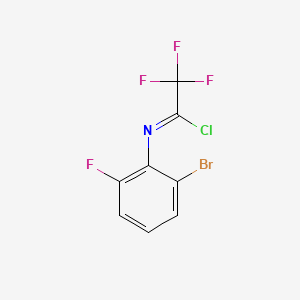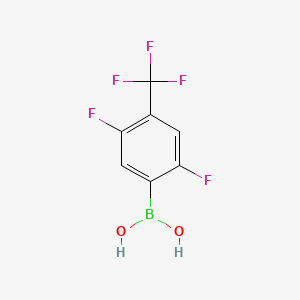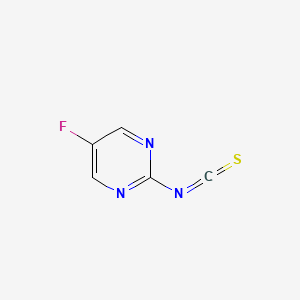
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by halogenation. For example, starting with a trifluoromethylbenzene, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine with catalysts like iron or aluminum chloride.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the substitution process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
- 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-5-nitrobenzene
Uniqueness: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the nitro and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H2BrClF3NO2 |
|---|---|
Peso molecular |
304.45 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H |
Clave InChI |
XRFJWPUNGOMDPW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


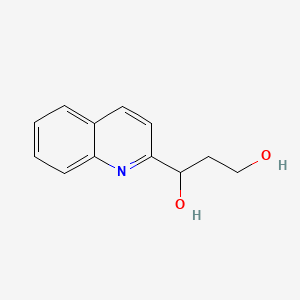


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
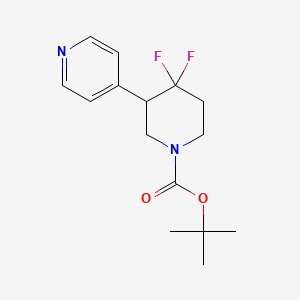
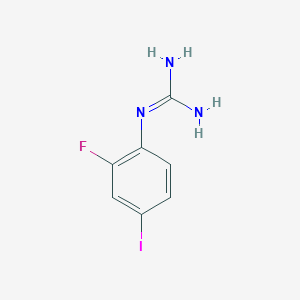
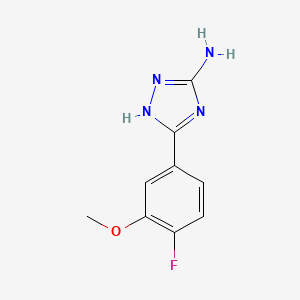
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
